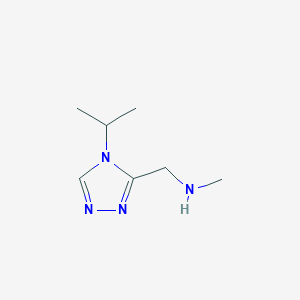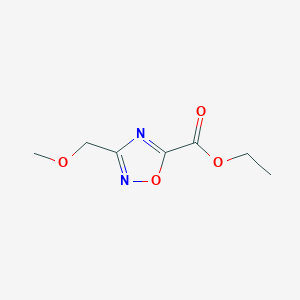
1-benzyl-3-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-benzyl-3-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)urea, also known as THP-Bn-PU, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications.
Scientific Research Applications
Inhibition of Acyl-CoA: Cholesterol O-Acyltransferase
A study by Tanaka et al. (1998) discusses a series of N-alkyl-N-(heteroaryl-substituted benzyl)-N'-arylurea derivatives, which includes compounds similar to 1-benzyl-3-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)urea. These compounds have been evaluated for their ability to inhibit acyl-CoA: cholesterol O-acyltransferase (ACAT), an enzyme involved in cholesterol metabolism. The research found that certain derivatives, particularly those with a pyrazol-3-yl group, showed promising biological activity and hypocholesterolemic effects in cholesterol-fed rats (Tanaka et al., 1998).
Synthesis of Heterocyclic Compounds
Ghorbani‐Vaghei et al. (2015) developed a diastereoselective three-component reaction utilizing urea/thiourea for the synthesis of furano and pyrano pyrimidinones (thiones). The process involved the use of compounds related to 1-benzyl-3-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)urea, indicating its potential application in the synthesis of diverse heterocyclic compounds (Ghorbani‐Vaghei et al., 2015).
Organocatalysis
Brahmachari & Banerjee (2014) reported the use of urea as an organocatalyst in the synthesis of various heterocycles, including pyrans and pyrazoles. The study demonstrates the role of urea derivatives, like 1-benzyl-3-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)urea, as potential catalysts in organic reactions, promoting environmentally benign and cost-effective synthesis methods (Brahmachari & Banerjee, 2014).
Anticancer Research
R. Gaudreault et al. (1988) synthesized derivatives of 1-aryl-3-(2-chloroethyl) ureas, which include structures analogous to the compound . These derivatives showed cytotoxic effects on human adenocarcinoma cells in vitro, suggesting their potential use in cancer research (Gaudreault et al., 1988).
properties
IUPAC Name |
1-benzyl-3-[1-(oxolan-3-yl)pyrazol-4-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2/c20-15(16-8-12-4-2-1-3-5-12)18-13-9-17-19(10-13)14-6-7-21-11-14/h1-5,9-10,14H,6-8,11H2,(H2,16,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHXQGJCQUBZYAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1N2C=C(C=N2)NC(=O)NCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-benzyl-3-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-Ethyl-1,3-dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]purine-2,6-dione](/img/structure/B2587347.png)
![4-[4-[6-(3-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl]-2-methylpyrido[3,4-d]pyrimidine](/img/structure/B2587348.png)
![2-Methyl-4-[(2-methylimidazol-1-yl)methyl]-1,3-oxazole](/img/structure/B2587349.png)



![N-(2-ethoxyphenyl)-2-((7-oxo-5-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2587355.png)
![8-Methoxyspiro[2,3-dihydro-1H-naphthalene-4,2'-oxirane]](/img/structure/B2587356.png)



![[(4-Allyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio]acetic acid](/img/structure/B2587366.png)